
4-Bromo-2-(3-oxopentan-2-yloxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(3-oxopentan-2-yloxy)anisole is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of a bromine atom attached to the benzene ring and an anisole group substituted with a 3-oxopentan-2-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of p-bromophenol with dimethyl sulfate to produce 4-bromoanisole . This intermediate can then be further reacted with appropriate reagents to introduce the 3-oxopentan-2-yloxy group under controlled conditions.
Industrial Production Methods
Industrial production of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(3-oxopentan-2-yloxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3-oxopentan-2-yloxy)anisole has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 3-oxopentan-2-yloxy group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoanisole: A simpler compound with a bromine atom and a methoxy group on the benzene ring.
2-Bromoanisole: Another isomer with the bromine atom in a different position on the benzene ring.
3-Bromoanisole: Similar to 4-Bromoanisole but with the bromine atom at the meta position.
Uniqueness
4-Bromo-2-(3-oxopentan-2-yloxy)anisole is unique due to the presence of the 3-oxopentan-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications that cannot be achieved with simpler brominated anisoles.
Eigenschaften
CAS-Nummer |
185406-78-4 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxyphenoxy)pentan-3-one |
InChI |
InChI=1S/C12H15BrO3/c1-4-10(14)8(2)16-12-7-9(13)5-6-11(12)15-3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
WJXFFVMXLQJCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)OC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)
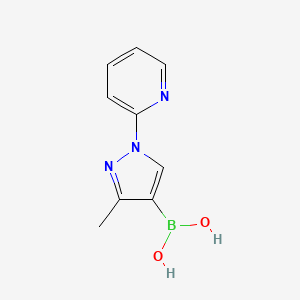
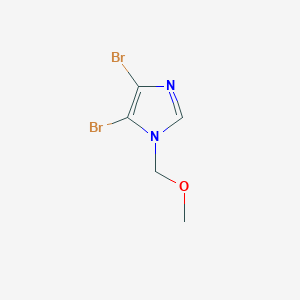
![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
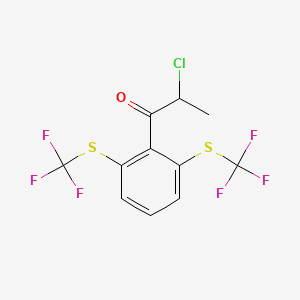
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
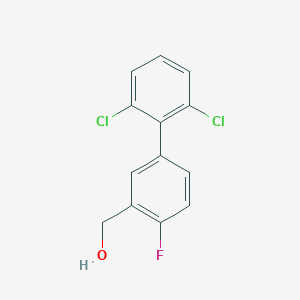
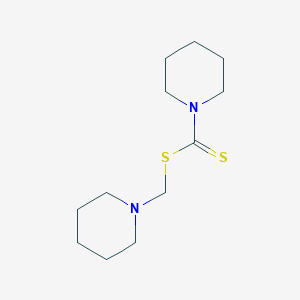
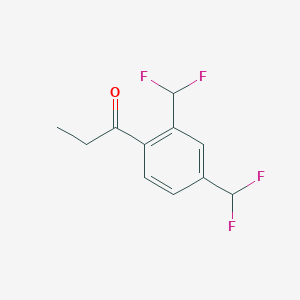
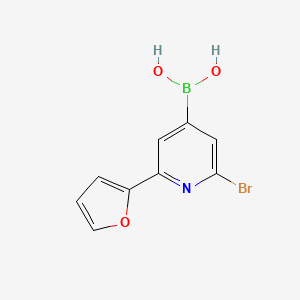
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
